2,6-Dichloro-4-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

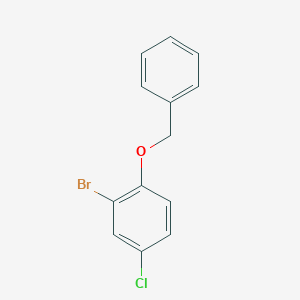

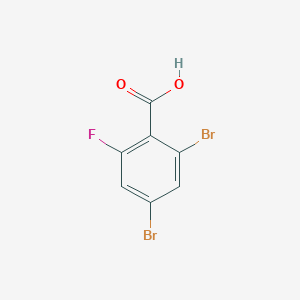

2,6-Dichloro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O . It has a molecular weight of 189.04 .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methylbenzaldehyde consists of a benzene ring with two chlorine atoms and one methyl group attached to it . The InChI code for this compound is 1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-methylbenzaldehyde include a boiling point of 267.8±35.0 °C and a density of 1.338±0.06 g/cm3 . It is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones . These compounds are known for their potential antioxidant properties and are of interest in the synthesis of anti-inflammatory compounds .

- Results or Outcomes: The Claisen-Schmidt reaction using 2,6-Dichloro-4-methylbenzaldehyde produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the synthesis of 2-Bromo-4-methylbenzaldehyde . This compound is of interest in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The synthesis involves a series of reactions starting with the reaction of 2,6-Dichloro-4-methylbenzaldehyde with formaldoxime to form a diazonium salt . This diazonium salt is then reacted with cupric sulfate and sodium sulfite in the presence of sodium acetate to form 2-Bromo-4-methylbenzaldehyde .

- Results or Outcomes: The synthesis of 2-Bromo-4-methylbenzaldehyde using 2,6-Dichloro-4-methylbenzaldehyde has been reported to be efficient and selective .

Synthesis of 2-Bromo-4-methylbenzaldehyde

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the synthesis of 2-Bromo-4-methylbenzaldehyde . This compound is of interest in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The synthesis involves a series of reactions starting with the reaction of 2,6-Dichloro-4-methylbenzaldehyde with formaldoxime to form a diazonium salt . This diazonium salt is then reacted with cupric sulfate and sodium sulfite in the presence of sodium acetate to form 2-Bromo-4-methylbenzaldehyde .

- Results or Outcomes: The synthesis of 2-Bromo-4-methylbenzaldehyde using 2,6-Dichloro-4-methylbenzaldehyde has been reported to be efficient and selective .

Safety And Hazards

2,6-Dichloro-4-methylbenzaldehyde is classified as a hazardous substance. It may cause serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

Propriétés

IUPAC Name |

2,6-dichloro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACXQAPPAREFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylbenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)